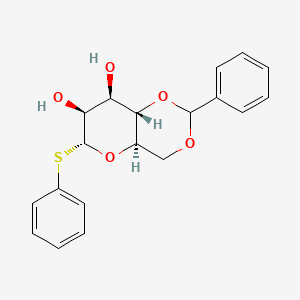

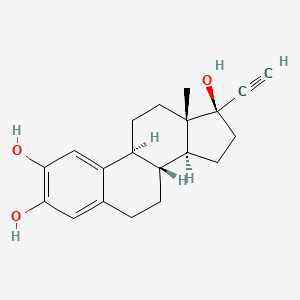

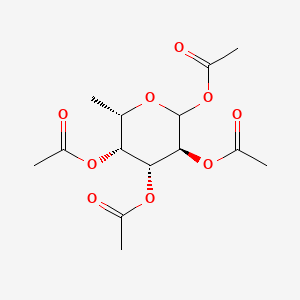

![molecular formula C₂₃H₃₀O₁₁ B1140800 [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate CAS No. 344562-78-3](/img/structure/B1140800.png)

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate, also known as [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate, is a useful research compound. Its molecular formula is C₂₃H₃₀O₁₁ and its molecular weight is 482.48. The purity is usually 95%.

BenchChem offers high-quality [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Application in Transplantation Medicine

Field

This application falls under the field of Transplantation Medicine .

Summary

Mycophenolic Acid Acyl-beta-D-glucoside is the active moiety of the prodrug mycophenolate mofetil, which is widely used in immunosuppressive regimens after kidney, liver, or heart transplantation .

Methods

The compound is administered orally as part of a post-transplantation medication regimen. It works by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of B and T lymphocytes .

Results

The use of this compound has significantly improved the outcomes of organ transplants by reducing the rate of organ rejection and increasing the survival rates of transplant patients .

Application in Cancer Research

Field

This application falls under the field of Cancer Research .

Summary

Researchers are investigating the use of Mycophenolic Acid Acyl-beta-D-glucoside as a starting material or intermediate in the synthesis of novel anti-cancer agents .

Methods

The compound’s ability to disrupt cellular processes is being leveraged to potentially target specific cancer pathways .

Results

While the research is still ongoing, initial studies suggest that the compound may have potential in the development of new treatments for various types of cancer .

Application in Chemical Synthesis

Field

This application falls under the field of Chemical Synthesis .

Summary

Beyond its pharmaceutical applications, Mycophenolic Acid Acyl-beta-D-glucoside also finds utility in the realm of chemical synthesis .

Methods

Its unique structural features and reactivity make it a valuable reagent and building block for the creation of novel compounds with tailored properties .

Results

The compound has been successfully used in the synthesis of a variety of novel compounds, demonstrating its versatility and utility in chemical synthesis .

Application in Nephrology

Field

This application falls under the field of Nephrology .

Summary

Mycophenolic Acid Acyl-beta-D-glucoside and its metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney .

Methods

The compound and its metabolites are candidate substrates for the human organic anion transporters 1 (OAT1) and 3 (OAT3) as well as for the Na + -dicarboxylate cotransporter 3 (NaDC3) .

Results

MPA and its metabolites potently interact with renal organic anion transporters hOAT1 and hOAT3, and thereby may interfere with the renal secretion of antiviral drugs, cortisol and other organic anions .

特性

IUPAC Name |

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3/b10-4+/t14?,18-,19?,20?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAVVIRONUCLX-QGUVHLNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolic Acid Acyl-beta-D-glucoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

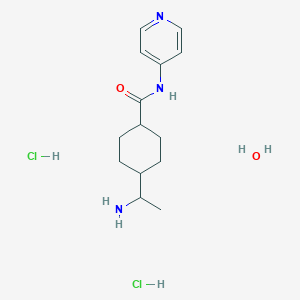

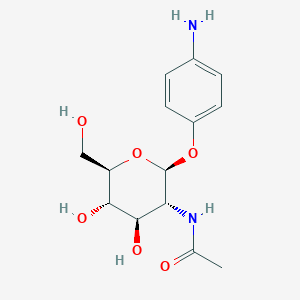

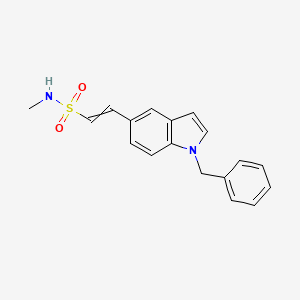

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

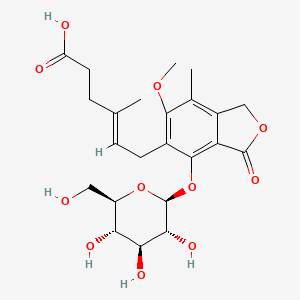

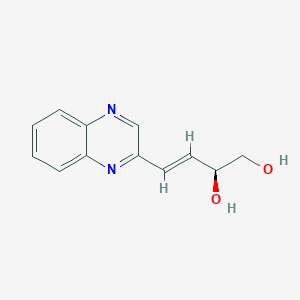

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

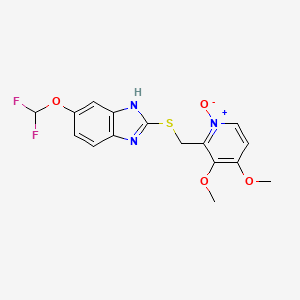

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)